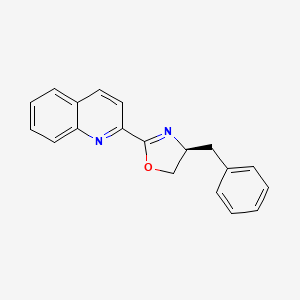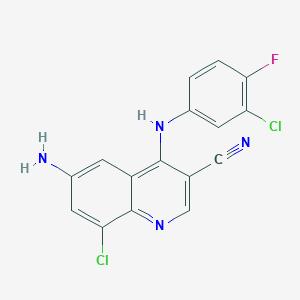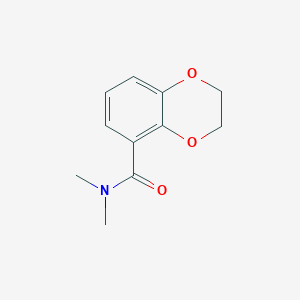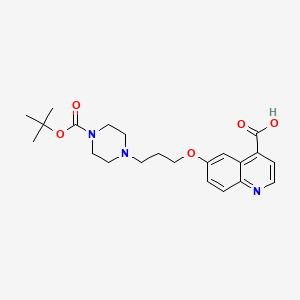
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic rings, which are common structural features in medicinal chemistry. For instance, the synthesis of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones involves the introduction of various substituents on the benzo-fused ring and at position 2, which is a strategy that could potentially be applied to the synthesis of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole . Similarly, the synthesis of 5H-benzoxazolo[3,2-a]quinolin-5-ones and their subsequent reactions to yield novel quinoline derivatives demonstrate the versatility of these heterocyclic frameworks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit features that are important for binding to biological targets. For example, the presence of a quinoline moiety is known to be favorable for interactions with glycine/NMDA and AMPA receptors, as seen in the binding activities of the triazoloquinoxalinones . The dihydrooxazole ring could also contribute to the molecule's conformational stability and its ability to engage in hydrogen bonding or other non-covalent interactions.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the reactions of similar compounds can offer insights. For instance, the cleavage of the oxazole ring in 5H-benzoxazolo[3,2-a]quinolin-5-ones by nucleophilic reagents suggests that the dihydrooxazole ring in the compound of interest might also be susceptible to nucleophilic attack . Additionally, the transformation of related compounds under various conditions, such as alkaline hydrolysis or reaction with reagents like epichlorohydrin, indicates a range of possible chemical transformations that could be explored for this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a heterocyclic oxazole moiety would affect its solubility, boiling and melting points, and stability. The compound's chirality, indicated by the "(S)" prefix, suggests that it may exist in enantiomerically pure form, which is important for its potential biological activity. The electronic properties of the quinoline and benzyl groups would also impact the compound's reactivity and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and its derivatives have been actively studied for their potential anticancer properties. Researchers have synthesized various quinoline derivatives and evaluated their cytotoxic activities against different cancer cell lines. For instance, certain benzotriazole-containing quinolines showed pronounced inhibitory effects on cancer cell growth, suggesting their potential as anticancer agents (Korcz et al., 2018). Additionally, fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives were synthesized and found to exhibit cytotoxic activity against various cancer cell lines, highlighting their potential for further development as cancer therapeutics (Narsimha et al., 2016).
Antimicrobial Activity
The compound and its structurally related molecules have also been investigated for their antimicrobial properties. Research indicates that certain quinoline derivatives possess good to moderate activity against a variety of microorganisms, making them potential candidates for antimicrobial drug development (Özyanik et al., 2012). The synthesis of novel triazole derivatives bearing the quinoline ring further demonstrated significant antimicrobial activity, particularly against fungi, which might be beneficial for developing new antifungal agents (Yurttaş et al., 2020).
Structural and Chemical Insights
Studies have also focused on understanding the structural and chemical properties of the compound. For instance, an analysis of 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline revealed that the molecules form a herringbone array without significant π–π interactions, providing insights into its crystal structure and potential interactions (Machado et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may continue to explore these applications and develop new synthesis methods.
Wirkmechanismus
Target of Action
Quinoline derivatives have been shown to exhibit selectivity in binding to the estrogen receptor β (er β) . ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit the lysozyme and β-glucuronidase release .
Biochemical Pathways
Quinoline derivatives have been associated with various biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Some quinoline derivatives have been evaluated for their pharmacokinetics admet and drug-likeness predictions .
Result of Action
Quinoline derivatives have been associated with various biological activities, indicating that they may have multiple molecular and cellular effects .
Eigenschaften
IUPAC Name |
(4S)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJONUSIRRGAX-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)
![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)
![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)